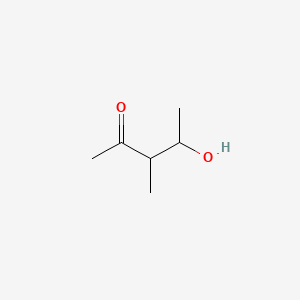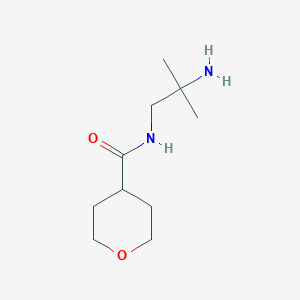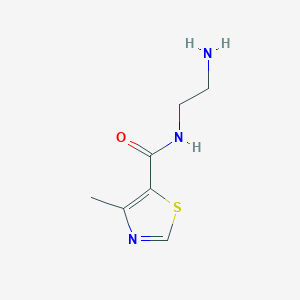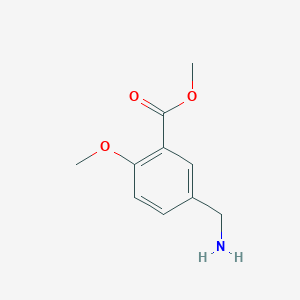
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes a tetrahydroisoquinoline core with a carboxamide group at the 5-position, making it a valuable scaffold for drug development and other scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-5-carboxamide can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The carboxamide group can then be introduced through subsequent reactions involving amide bond formation.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The tetrahydroisoquinoline core can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific biological pathways.
Industry: The compound is utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or block protein-protein interactions, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline-5-carboxamide can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Known for its use in medicinal chemistry as an enzyme inhibitor.
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide: Used in the design of novel therapeutic agents.
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid: Another derivative with potential biological activities
These compounds share a similar core structure but differ in the position and nature of functional groups, which can significantly impact their biological activities and applications.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroisoquinoline-5-carboxamide |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-3,12H,4-6H2,(H2,11,13) |
Clé InChI |
KYHDUNKFNMWCPU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C(=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13205638.png)
![7-Methyl-2-azaspiro[4.4]nonane](/img/structure/B13205641.png)

![3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13205651.png)



![6-Propyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13205670.png)
![tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B13205672.png)
![2-[3-(Aminomethyl)-1,1-dioxo-1lambda6-thiolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13205676.png)


